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Introduction
Mediator Complex Subunit 27 (Med27), a key component of the Mediator complex, plays a

critical role in the regulation of transcription by RNA polymerase II. Its discovery and initial

characterization were pivotal in advancing our understanding of the intricate molecular

mechanisms that govern gene expression. This technical guide provides an in-depth overview

of the seminal studies that first identified and described Med27, with a focus on the

experimental methodologies, quantitative data, and the conceptual framework that established

its function as a transcriptional coactivator. Initially identified as CRSP34, a 34-kDa subunit of

the Cofactor Required for Sp1 (CRSP) complex, its journey from a novel protein to an integral

part of the Mediator complex highlights a significant period of discovery in molecular biology.

Discovery of the CRSP Complex and Identification
of CRSP34 (Med27)
The discovery of Med27 is intrinsically linked to the identification of the CRSP complex, a multi-

protein coactivator essential for the transcriptional activation by the transcription factor Sp1.

Seminal work published in 1999 by Ryu and colleagues detailed the purification and

characterization of this complex from human HeLa cells.[1]
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The CRSP complex was identified as a novel factor required, in addition to TFIID, for the

efficient activation of transcription by Sp1.[1] Purification of the CRSP complex revealed it to be

a large assembly with an approximate molecular mass of 700 kDa, composed of nine major

subunits with molecular masses ranging from 33 kDa to 200 kDa.[1] Among these, the 34-kDa

subunit, named CRSP34, was identified as a new protein, now known as Med27.[1] The

cloning of the cDNAs encoding these subunits was a crucial step in their characterization.[1]

Initial Characterization of Med27 (CRSP34) and its
Role in Transcription
The initial characterization of CRSP34 focused on its role as an integral component of the

CRSP complex and its function in Sp1-dependent transcriptional activation. The CRSP

complex, including CRSP34, was shown to be essential for mediating the signal from the

enhancer-binding protein Sp1 to the basal transcription machinery.[1]

Immunodepletion studies were critical in confirming the essential cofactor function of the CRSP

subunits.[1] The removal of the CRSP complex from in vitro transcription assays abrogated

Sp1-dependent transcription, and this activity could be restored by the addition of the purified

complex. This demonstrated the functional necessity of the entire complex, including the newly

discovered CRSP34.

The identification of CRSP34 as a component of other coactivator complexes, such as the

thyroid hormone receptor-associated proteins (TRAP) complex, suggested a broader role in

transcriptional regulation.[2] This finding hinted at a combinatorial mechanism of coactivator

assembly, where different subunits could be part of distinct complexes to regulate a wide array

of genes.

Quantitative Data Summary
The following tables summarize the key quantitative data from the initial studies on the CRSP

complex and its subunits.

Table 1: Subunit Composition of the Purified Human CRSP Complex
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Subunit Name Apparent Molecular Mass (kDa)

CRSP200 200

CRSP150 150

CRSP130 130

CRSP100 100

CRSP77 77

CRSP70 70

CRSP34 34

CRSP33 33

Data sourced from Ryu et al., Nature, 1999.[1]

Experimental Protocols
The discovery and initial characterization of Med27 (CRSP34) were reliant on a series of

sophisticated biochemical and molecular biology techniques. Below are detailed methodologies

for the key experiments cited.

Purification of the CRSP Complex from HeLa Cells
This protocol is based on the detailed method published by Ryu et al. in PNAS, 1999.[2][3]

Preparation of Nuclear Extract: Nuclear extracts were prepared from cultured human HeLa

cells.

Phosphocellulose Chromatography: The nuclear extract was subjected to chromatography

on a P-11 phosphocellulose column. The fraction eluting with 1 M KCl (P1M fraction) was

collected, as it contained the CRSP activity.

Nickel Affinity Chromatography: A key step in the purification was the use of Ni²⁺-

nitrilotriacetic acid (NTA)-agarose chromatography. The P1M fraction was loaded onto the

Ni²⁺-NTA column, which was then washed and eluted with a buffer containing imidazole.
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Heparin Chromatography: The CRSP-containing fractions from the Ni²⁺-NTA column were

pooled, dialyzed, and applied to a Poros Heparin column. The complex was eluted with a

linear salt gradient.

Glycerol Gradient Centrifugation: The fractions with CRSP activity were further purified by

centrifugation through a 15% to 30% glycerol gradient.

Mono S Chromatography: The final purification step involved chromatography on a Mono S

column, with elution via a linear salt gradient.

Analysis of Purity: The purity of the CRSP complex at each stage was monitored by SDS-

polyacrylamide gel electrophoresis (SDS-PAGE) followed by silver staining.

In Vitro Transcription Assay
This assay was crucial for identifying and functionally characterizing the CRSP complex.

Template DNA: A DNA template containing GC-box Sp1 binding sites upstream of a

promoter was used. A control template lacking these sites was used to demonstrate

specificity.

Transcription Reaction Components: The reaction mixture contained purified recombinant

Sp1, RNA polymerase II, and a set of general transcription factors (TFIIA, TFIIB, TFIID,

TFIIE, TFIIF, and TFIIH).

Addition of CRSP Fractions: Aliquots of the fractions from the CRSP purification steps were

added to the transcription reactions.

Transcription and Analysis: Transcription was allowed to proceed, and the resulting RNA

transcripts were analyzed by primer extension or a similar method to quantify the level of

transcription from the specific start site. A strong stimulation of transcription in the presence

of Sp1 and a CRSP-containing fraction, but not with either alone, indicated the coactivator

activity.

Cloning of the CRSP34 (Med27) cDNA
While the exact, detailed cloning protocol for the initial isolation of human CRSP34 is not

explicitly available in the primary abstracts, the general methodology at the time involved the
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following steps, leading to the deposition of the sequence under accession number AF104252.

Protein Sequencing: The purified CRSP34 protein was subjected to microsequencing to

obtain partial amino acid sequence information.

Degenerate PCR Primer Design: Based on the amino acid sequence, degenerate

oligonucleotide primers were designed.

cDNA Library Screening: A human cDNA library (e.g., from HeLa cells) was screened using

the degenerate primers in a polymerase chain reaction (PCR)-based approach or by

hybridization with a labeled probe.

Isolation and Sequencing of cDNA Clones: Positive clones were isolated, and the full-length

cDNA insert was sequenced to determine the complete nucleotide and deduced amino acid

sequence of CRSP34.

Visualizations
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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